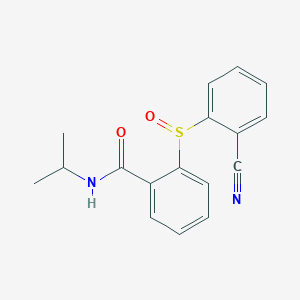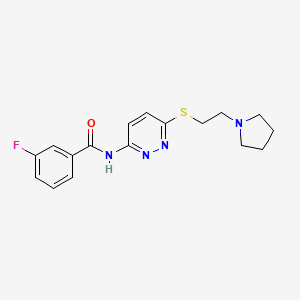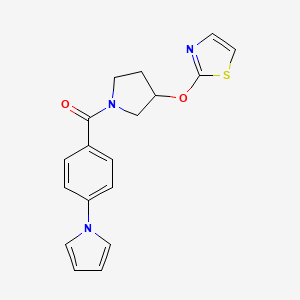
(4-(1H-pyrrol-1-yl)phenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with certain cellular pathways, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of related compounds with significant antimicrobial activity. For instance, Kumar et al. (2012) reported on the synthesis and antimicrobial activity of some pyrazoline derivatives, showing that compounds with certain substituents exhibited high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Optical Properties for Material Science
Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range, indicating potential applications in low-cost luminescent materials (G. Volpi et al., 2017).
Crystal Structure and Molecular Analysis
Swamy et al. (2013) explored isomorphous structures of heterocyclic analogues, providing insights into the chlorine-methyl exchange rule and its implications for molecular design (V. Rajni Swamy et al., 2013).
Organotin(IV) Complexes in Medicinal Chemistry
Singh et al. (2016) synthesized organotin(IV) complexes with thiosemicarbazones derived from related compounds, characterizing their antimicrobial activities and potential as drug candidates (H. Singh et al., 2016).
Anti-Tumor Agents
Hayakawa et al. (2004) identified thienopyridine and benzofuran derivatives as potent anti-tumor agents, showing different structure-activity relationships for cytotoxic agents against tumorigenic cell lines (I. Hayakawa et al., 2004).
Anti-Inflammatory and Antibacterial Agents
Ravula et al. (2016) explored the synthesis and biological evaluation of pyrazoline derivatives, highlighting their potent anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(14-3-5-15(6-4-14)20-9-1-2-10-20)21-11-7-16(13-21)23-18-19-8-12-24-18/h1-6,8-10,12,16H,7,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFROTBAPDPLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
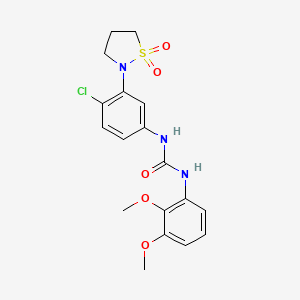
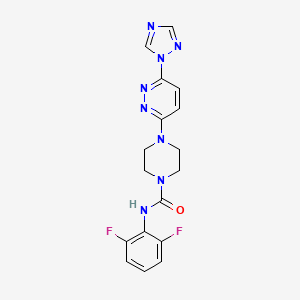
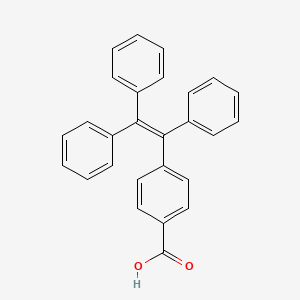
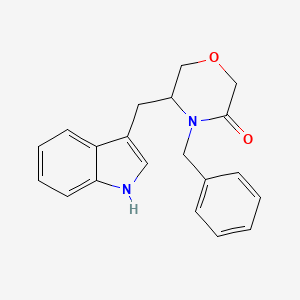
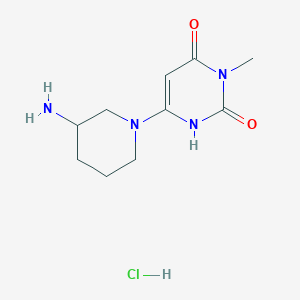
![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
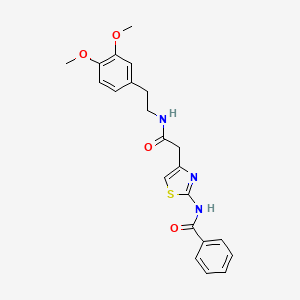
![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)
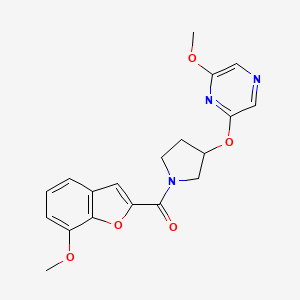
![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
